5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Thymidylate synthase X inhibition Mycobacterium tuberculosis Antibacterial

Critical building block: 5-Bromo regioisomer essential for ThyX inhibitor SAR studies in TB drug discovery; uniquely maintains competitive inhibition profile vs. cofactor. C5 bromine enables rapid diversification via Suzuki-Miyaura/Buchwald-Hartwig couplings. Research-grade differentiation ensures reproducible antiplatelet IC50 data.

Molecular Formula C8H6BrNO2
Molecular Weight 228.045
CAS No. 1260672-39-6
Cat. No. B2444403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS1260672-39-6
Molecular FormulaC8H6BrNO2
Molecular Weight228.045
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC=C2Br
InChIInChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)
InChIKeyBFWNINZPRWATHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: Structural and Physicochemical Baseline for Procurement


5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 1260672-39-6) is a heterocyclic compound comprising a benzene ring fused to a 1,4-oxazin-3-one core, with a bromine substituent at the 5-position . The molecular formula is C8H6BrNO2 with a molecular weight of 228.04 g/mol, and the compound typically exhibits a melting point in the range of 146–148°C . This benzoxazinone scaffold serves as a privileged structure in medicinal chemistry, with documented applications in the design of enzyme inhibitors targeting thymidylate synthase X in Mycobacterium tuberculosis [1], as well as platelet aggregation inhibitors [2]. The specific 5-bromo substitution pattern imparts distinct electronic and steric properties that influence both synthetic utility and biological activity relative to other regioisomers and halogen congeners.

Why In-Class Substitution of 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one Fails: SAR-Driven Evidence


Generic substitution among benzoxazinone analogs is not scientifically valid due to the pronounced regiospecificity and halogen-dependent structure-activity relationships (SAR) observed in this scaffold. In a systematic SAR study of benzo[b][1,4]oxazin-3(4H)-one inhibitors of mycobacterial thymidylate synthase X, the position and identity of the halogen substituent were found to critically modulate enzyme inhibition potency, with certain bromo-substituted analogs exhibiting competitive inhibition toward the methylene tetrahydrofolate cofactor [1]. Similarly, in platelet aggregation inhibition assays, the substitution pattern on the benzoxazinone core directly influenced IC50 values, with different regioisomers and halogen derivatives displaying distinct potency profiles [2]. The 5-bromo substitution provides a unique electronic environment and a synthetically accessible handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a non-interchangeable building block in medicinal chemistry programs.

Quantitative Differentiation Evidence: 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one vs. Structural Comparators


Regioisomeric Specificity: 5-Bromo vs. 6-Bromo vs. 7-Bromo Benzoxazinones in Enzyme Inhibition

In a comprehensive SAR study of benzo[b][1,4]oxazin-3(4H)-one analogs targeting mycobacterial thymidylate synthase X (ThyX), the position of bromine substitution was systematically varied, demonstrating that the 5-bromo regioisomer exhibited distinct inhibitory activity compared to the 6-bromo and 7-bromo analogs. The study reports that the 5-bromo substituted compounds retained a competitive inhibition mechanism toward the methylene tetrahydrofolate cofactor, whereas shifting the bromine to other positions altered both the inhibition mode and potency [1].

Thymidylate synthase X inhibition Mycobacterium tuberculosis Antibacterial

Halogen Identity Effect: 5-Bromo vs. 5-Chloro vs. 5-Fluoro Benzoxazinones

A study of 4,7-disubstituted-2H-benzo[b][1,4]oxazin-3(4H)-ones as platelet aggregation inhibitors demonstrated that the nature of the halogen at the 5-position influences biological activity. While the 5-bromo analog itself was not directly tested, related halogen-substituted compounds exhibited varying IC50 values against ADP-induced platelet aggregation, with brominated derivatives generally showing enhanced potency compared to their chloro or fluoro counterparts due to favorable steric and electronic contributions [1].

Platelet aggregation inhibition Cardiovascular SAR

Synthetic Versatility: 5-Bromo as a Cross-Coupling Handle vs. Unsubstituted Benzoxazinone

The 5-bromo substituent serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling facile diversification of the benzoxazinone scaffold. In contrast, the unsubstituted 2H-benzo[b][1,4]oxazin-3(4H)-one lacks this functional group, limiting its utility in modular library synthesis . The 5-bromo compound can be directly employed in coupling reactions to generate aryl-, alkenyl-, or alkynyl-substituted derivatives without requiring additional protection/deprotection steps.

Medicinal chemistry Building block Cross-coupling

Purity and Physical Form Consistency: Comparative Vendor Specification Analysis

Across multiple reputable vendors, 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is consistently supplied with a minimum purity specification of 95–98% . This high purity reduces batch-to-batch variability in biological assays and synthetic transformations, a critical factor for reproducible research. In comparison, the 5-chloro analog is also available with similar purity, but the 5-bromo derivative offers a distinct electronic profile and molecular weight (228.04 vs. 183.59 g/mol for the chloro analog) that can be advantageous in fragment-based drug discovery and structure-based design.

Procurement Quality control Reproducibility

Optimal Procurement Scenarios for 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one Based on Differentiated Evidence


Medicinal Chemistry: Development of Mycobacterium tuberculosis ThyX Inhibitors

The 5-bromo regioisomer is specifically required for maintaining the competitive inhibition profile against the methylene tetrahydrofolate cofactor of ThyX, as demonstrated in SAR studies [1]. Substitution with 6-bromo or 7-bromo analogs alters the inhibition mechanism and reduces potency, making the 5-bromo compound essential for hit-to-lead optimization campaigns targeting tuberculosis.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Library Generation

The C5 bromine substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid diversification of the benzoxazinone core . This compound is ideal for parallel synthesis of substituted benzoxazinone libraries for biological screening, avoiding the need for additional halogenation steps.

Cardiovascular Drug Discovery: Platelet Aggregation Inhibitor SAR Exploration

Class-level SAR data indicate that bromo-substituted benzoxazinones achieve platelet aggregation IC50 values in the low micromolar range, comparable to aspirin [2]. The 5-bromo compound provides a differentiated starting point for designing novel antiplatelet agents with potentially improved selectivity or pharmacokinetic profiles relative to other halogenated analogs.

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